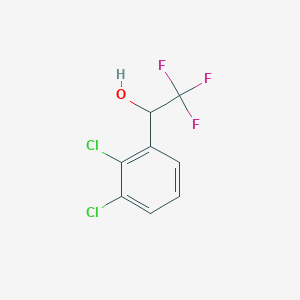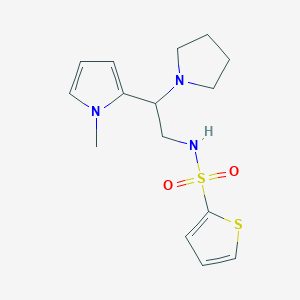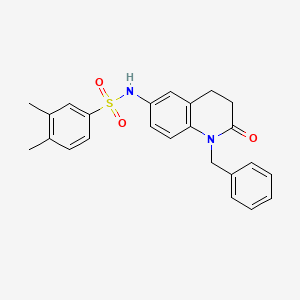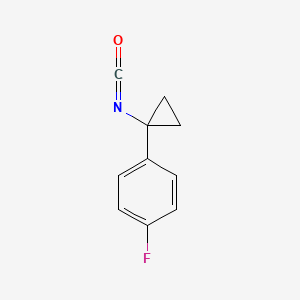
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is a fluorinated organic molecule that is structurally characterized by the presence of a trifluoroethanol moiety and a dichlorophenyl group. While the specific compound is not directly studied in the provided papers, related compounds with trifluoroethanol groups and dichlorophenyl groups have been synthesized and characterized, indicating the relevance of such structures in organic chemistry.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been achieved through reactions involving sulfinyl groups and trifluoromethyltrimethylsilane, followed by desilylation and removal of the sulfinyl group to yield enantiomerically pure trifluoroethanol derivatives . Additionally, (2,2,2-Trifluoroethyl)triphenylphosphonium triflate has been synthesized from triphenylphosphane and 2,2,2-trifluoroethyl triflate, demonstrating the synthetic accessibility of trifluoroethylated compounds . These methods could potentially be adapted for the synthesis of 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol.
Molecular Structure Analysis
The molecular structure of compounds containing trifluoroethanol groups has been elucidated using X-ray diffraction techniques, as seen in the study of a chiral fluorinated exocyclic substituent on phosphorus . Similarly, the structure of a compound with a dichlorophenyl group was confirmed by IR and single crystal X-ray diffraction studies . These techniques are crucial for determining the precise geometry and stereochemistry of such molecules.
Chemical Reactions Analysis
The reactivity of trifluoroethylated compounds has been explored through various reactions. For instance, Wittig olefination of trifluoroethylated phosphonium triflates with aromatic aldehydes has been reported, leading to the formation of trifluoropropenylidene compounds . Moreover, the solvolysis rates of trifluoroethyl tosylates with dichlorophenyl groups have been measured, providing insight into the electronic effects of the dichlorophenyl and trifluoroethyl groups on reaction rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often remarkable due to the strong electronegativity and small size of fluorine atoms. For example, fluorinated polyimides derived from a trifluoroethane-containing monomer exhibited good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . These properties are indicative of the potential utility of 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol in various applications, given its structural similarities to the compounds studied.
Scientific Research Applications
Solvolysis Studies : The compound has been studied for its solvolysis rates in various environments, contributing to a deeper understanding of its chemical behavior and properties (Fujio, Morimoto, Kim, & Tsuno, 1997).
Photochemical Properties : Research has focused on the photochemistry of similar compounds, shedding light on the reaction mechanisms and potential applications in photochemistry (Faria & Steenken, 1992).
Generation and Reactivity of Aryl Cations : Studies on the generation and reactivity of aryl cations from aromatic halides in solvents like 2,2,2-trifluoroethanol have been conducted, indicating potential applications in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Polymerization Initiators : The compound has been explored as a potential initiator for polymerizations, highlighting its role in the development of new materials (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Synthesis of Enantiomerically Pure Compounds : Research has been conducted on the synthesis of enantiomerically pure compounds using related trifluoroethanol derivatives, which is crucial for pharmaceutical applications (Sugimoto, Nakamura, Shibata, Shibata, & Toru, 2006).
High-Temperature Polymers : Studies have been done on the synthesis of high-temperature polymers using fluorinated diacids derived from similar compounds, which are important for advanced material applications (Boston, Reddy, Cassidy, Fitch, Stoakley, & St Clair, 1997).
Treatment of Alzheimer’s Disease : Research on compounds structurally similar to 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol has been carried out for potential applications in treating Alzheimer’s disease (Wolf, 2008).
Antimicrobial Applications : Some derivatives of similar compounds have been synthesized and tested for their antibacterial and antifungal activity, suggesting potential use in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Oxidation Reactions : The kinetics of oxidation reactions of similar compounds have been studied, providing insights into their chemical reactivity and potential applications in organic chemistry (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
NMR Studies of Chiral Compounds : Research has been conducted on the synthesis and NMR studies of chiral compounds related to 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol, which is important for understanding molecular structures and interactions (Dogan, Burgemeister, Icli, & Mannschreck, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBRXWOUGCBKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
923675-42-7 |
Source


|
| Record name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)

![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)





![1-adamantyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3012405.png)
